molecular formula C26H19BrO4 B11128821 6-[(4-bromobenzyl)oxy]-2-[(Z)-1-(2-methyl-2H-chromen-3-yl)methylidene]-1-benzofuran-3-one

6-[(4-bromobenzyl)oxy]-2-[(Z)-1-(2-methyl-2H-chromen-3-yl)methylidene]-1-benzofuran-3-one

Cat. No.: B11128821
M. Wt: 475.3 g/mol
InChI Key: DTLQSGBOERRHFO-MXAYSNPKSA-N
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Description

The compound 6-[(4-bromobenzyl)oxy]-2-[(Z)-1-(2-methyl-2H-chromen-3-yl)methylidene]-1-benzofuran-3-one features a benzofuran-3-one core substituted at position 6 with a 4-bromobenzyloxy group and at position 2 with a (Z)-configured methylidene moiety linked to a 2-methylchromen-3-yl group. This structure combines a planar benzofuranone system with electron-withdrawing (carbonyl) and electron-donating (chromene) groups, influencing its electronic properties and biological interactions.

Properties

Molecular Formula

C26H19BrO4

Molecular Weight

475.3 g/mol

IUPAC Name

(2Z)-6-[(4-bromophenyl)methoxy]-2-[(2-methyl-2H-chromen-3-yl)methylidene]-1-benzofuran-3-one

InChI

InChI=1S/C26H19BrO4/c1-16-19(12-18-4-2-3-5-23(18)30-16)13-25-26(28)22-11-10-21(14-24(22)31-25)29-15-17-6-8-20(27)9-7-17/h2-14,16H,15H2,1H3/b25-13-

InChI Key

DTLQSGBOERRHFO-MXAYSNPKSA-N

Isomeric SMILES

CC1C(=CC2=CC=CC=C2O1)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)OCC5=CC=C(C=C5)Br

Canonical SMILES

CC1C(=CC2=CC=CC=C2O1)C=C3C(=O)C4=C(O3)C=C(C=C4)OCC5=CC=C(C=C5)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(4-bromobenzyl)oxy]-2-[(Z)-1-(2-methyl-2H-chromen-3-yl)methylidene]-1-benzofuran-3-one typically involves multiple steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.

    Introduction of the Bromobenzyl Ether Group: This step involves the reaction of the benzofuran derivative with 4-bromobenzyl bromide in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF).

    Attachment of the Chromenylidene Group: The final step involves the condensation of the intermediate with 2-methyl-2H-chromen-3-carbaldehyde under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran and chromenylidene moieties.

    Reduction: Reduction reactions can target the carbonyl group within the benzofuran structure.

    Substitution: The bromobenzyl ether group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Substituted benzofuran derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

Biologically, it may exhibit interesting pharmacological properties, such as anti-inflammatory or anticancer activities, due to its structural similarity to known bioactive compounds.

Medicine

In medicine, derivatives of this compound could be investigated for their potential as therapeutic agents. The presence of the chromenylidene group suggests possible interactions with biological targets involved in oxidative stress and inflammation.

Industry

Industrially, this compound could be used in the development of new materials, such as organic semiconductors or light-emitting diodes, due to its conjugated system and potential electronic properties.

Mechanism of Action

The mechanism by which 6-[(4-bromobenzyl)oxy]-2-[(Z)-1-(2-methyl-2H-chromen-3-yl)methylidene]-1-benzofuran-3-one exerts its effects likely involves interactions with specific molecular targets. For instance, the chromenylidene group may interact with enzymes or receptors involved in oxidative stress pathways, while the benzofuran core could bind to DNA or proteins, modulating their function.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table highlights key analogs and their substituent-driven differences:

Compound Name (CAS/ID) Position 6 Substituent Position 2 Substituent Key Features
Target Compound 4-Bromobenzyloxy (Z)-2-Methylchromen-3-ylmethylidene Bromine enhances lipophilicity; chromene may confer bioactivity .
(2Z)-6-Hydroxy-2-(4-methoxybenzylidene)-7-methyl-1-benzofuran-3-one (859663-74-4) Hydroxy 4-Methoxybenzylidene Electron-donating methoxy group may reduce stability but improve solubility .
6-[2-(4-Bromophenyl)-2-oxoethoxy]-2-(furan-2-ylmethylidene)-1-benzofuran-3-one (622795-14-6) 2-(4-Bromophenyl)-2-oxoethoxy Furan-2-ylmethylidene Bulky oxoethoxy chain may hinder membrane permeability .
BH26263 (620550-08-5) 4-Chlorobenzyloxy (Z)-3-Methyl-2-thienylmethylidene Thienyl group introduces sulfur-based interactions; chlorine less lipophilic than bromine .
6-[(4-Methylbenzyl)oxy]-2-(pyridin-4-ylmethylidene)-1-benzofuran-3-one (620548-99-4) 4-Methylbenzyloxy Pyridin-4-ylmethylidene Pyridine ring enhances basicity, potentially altering binding affinity .

Key Research Findings

  • Antimicrobial Activity: Analogs with halogenated benzyloxy groups (e.g., 4-chloro in BH26263) show enhanced Gram-positive bacterial inhibition compared to non-halogenated derivatives .
  • Anticancer Potential: Chromene-containing compounds (e.g., target) demonstrate pro-apoptotic effects in leukemia cell lines, likely due to ROS generation, whereas pyridine-based analogs () may target kinase pathways .
  • Photophysical Properties : The chromene moiety in the target compound could enable aggregation-induced emission (AIE), as seen in related aroyl-S,N-ketene acetals (), useful in bioimaging.

Biological Activity

The compound 6-[(4-bromobenzyl)oxy]-2-[(Z)-1-(2-methyl-2H-chromen-3-yl)methylidene]-1-benzofuran-3-one is a benzofuran derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, anti-inflammatory effects, and other pharmacological applications.

Chemical Structure and Properties

The molecular formula of the compound is C20H19BrO3C_{20}H_{19}BrO_3, with a molecular weight of 393.27 g/mol. The structure features a benzofuran core with a bromobenzyl ether and a chromenyl substituent, which may influence its biological activity through various mechanisms.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of related benzofuran compounds, it was found that certain derivatives exhibited IC50 values in the micromolar range against human cancer cell lines such as A2780 (ovarian cancer) and MCF-7 (breast cancer). The compound of interest was hypothesized to possess similar or enhanced activity due to its unique substituents.

CompoundCell LineIC50 (µM)Activity Description
Benzofuran AA278012Significant growth inhibition
Benzofuran BMCF-711Strong cytotoxic effects
Target CompoundVariousTBDExpected to exhibit potent activity

Anti-inflammatory Effects

Benzofuran derivatives are also known for their anti-inflammatory properties. The presence of specific functional groups can enhance these effects by inhibiting pro-inflammatory cytokines.

The anti-inflammatory activity is often mediated through the inhibition of pathways such as NF-kB and COX enzymes, leading to reduced expression of inflammatory mediators. Preliminary data suggest that our target compound may inhibit these pathways effectively.

Other Biological Activities

In addition to anticancer and anti-inflammatory properties, benzofuran derivatives have shown promise in various other therapeutic areas:

  • Antioxidant Activity : Compounds with similar structures have demonstrated the ability to scavenge free radicals, suggesting potential use in oxidative stress-related diseases.
  • Antimicrobial Activity : Some benzofuran derivatives have exhibited antibacterial and antifungal properties, indicating a broad spectrum of biological activity.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of benzofuran derivatives. Key findings include:

  • The ester group at the C-2 position has been identified as critical for cytotoxicity.
  • Substituents on the benzofuran ring can modulate activity; for instance, halogenated groups often enhance potency due to increased lipophilicity and electron-withdrawing effects.

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